Amine triflate
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Overview
Description
Preparation Methods
Amine triflate can be synthesized through several methods. One common approach involves the direct alkylation of organic bases such as amines, phosphines, or heterocyclic compounds with methyl and ethyl trifluoromethanesulfonate (methyl and ethyl triflate) . This method is solvent- and halogen-free, making it environmentally friendly. Industrial production often involves the metathesis reaction of corresponding chlorides, bromides, or methylsulfates with metal triflates .
Chemical Reactions Analysis
Amine triflate undergoes various chemical reactions, including:
Nucleophilic Substitution: Due to its excellent leaving group properties, this compound is highly reactive in nucleophilic substitution reactions.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, often facilitated by specific catalysts and reagents.
Polymerization: This compound is used in the polymerization of methyl methacrylate, yielding high molecular weight polymers.
Common reagents used in these reactions include triflic acid, metal triflates, and various organic bases . The major products formed depend on the specific reaction conditions and substrates used.
Scientific Research Applications
Amine triflate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of amine triflate involves its ability to act as a strong electron-withdrawing group. This property stabilizes the negative charge on the triflate anion, making it an excellent leaving group in various chemical reactions . The trifluoromethyl group further enhances this stability through resonance and inductive effects .
Comparison with Similar Compounds
Amine triflate can be compared with other similar compounds such as triflamides and triflimides. These compounds also contain the trifluoromethanesulfonyl group but differ in their specific structures and reactivity . Triflamides (CF₃SO₂NHR) and triflimides ((CF₃SO₂)₂NH) are strong NH-acids and are used as catalysts in various chemical processes . The unique properties of this compound, such as its high reactivity and stability, make it distinct from these related compounds.
Similar Compounds
- Triflamides (CF₃SO₂NHR)
- Triflimides ((CF₃SO₂)₂NH)
- Trifluoromethanesulfonic anhydride (CF₃SO₂)₂O
- N-phenyltriflimide (CF₃SO₂)₂NPh
This compound’s unique combination of stability and reactivity makes it a valuable compound in various fields of scientific research and industrial applications.
Properties
Molecular Formula |
CH4F3NO3S |
---|---|
Molecular Weight |
167.11 g/mol |
IUPAC Name |
azane;trifluoromethanesulfonic acid |
InChI |
InChI=1S/CHF3O3S.H3N/c2-1(3,4)8(5,6)7;/h(H,5,6,7);1H3 |
InChI Key |
BMWDUGHMODRTLU-UHFFFAOYSA-N |
Canonical SMILES |
C(F)(F)(F)S(=O)(=O)O.N |
Origin of Product |
United States |
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